molecular formula C11H14ClNO2 B2916309 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 2138256-24-1

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride

Cat. No.: B2916309
CAS No.: 2138256-24-1
M. Wt: 227.69
InChI Key: UMFANODIKQIMFQ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound belonging to the quinoline derivatives family. Quinoline and its derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of tetrahydroquinoline derivatives.

  • Substitution: Formation of alkylated quinoline derivatives.

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has various scientific research applications:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Quinoline

  • Tetrahydroquinoline

  • 2-Methylquinoline

  • 4-Hydroxyquinoline

This compound's unique properties and applications make it a valuable subject of study in various scientific fields. Its versatility and potential for innovation continue to drive research and development efforts.

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Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h6H,2-5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFANODIKQIMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCCC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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